1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine
Description
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative characterized by dual aromatic substitutions: a 2-methylbenzyl group at the N1 position and a 4-nitrobenzyl group at the N4 position. The 4-nitrobenzyl moiety introduces strong electron-withdrawing properties, which may enhance receptor binding or metabolic stability, while the 2-methylbenzyl group contributes to lipophilicity and steric effects .
Piperazine derivatives are known for their structural versatility, enabling interactions with diverse biological targets such as dopamine receptors, serotonin transporters, and cancer cell pathways .
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O2/c1-16-4-2-3-5-18(16)15-21-12-10-20(11-13-21)14-17-6-8-19(9-7-17)22(23)24/h2-9H,10-15H2,1H3 |
InChI Key |
WGPDTSIPHAMUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 2-methylbenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.
Hydrogenation: Hydrogen gas, Pd/C catalyst.
Major Products Formed:
Reduction of Nitro Group: 1-(2-Methylbenzyl)-4-(4-aminobenzyl)piperazine.
Substitution Reactions: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-nitrobenzyl group is a recurring motif in analogs with neurological or cytotoxic activity. Its electron-withdrawing nature likely enhances binding to targets like dopamine receptors or disrupts cancer cell proliferation .
- Dopamine Receptor Affinity: The compound in with a 2-methoxyphenyl and nitrobenzyl-piperidine substitution exhibits nanomolar affinity for dopamine D2 receptors, suggesting that steric bulk and electron-withdrawing groups at N4 are critical for receptor engagement.
Docking Analysis and Structure-Activity Relationships (SAR)
- Dopamine D2 Receptor : Docking studies in reveal that nitroaromatic groups at N4 occupy hydrophobic pockets near the orthosteric binding site, while N1 substituents (e.g., methoxyphenyl) form π-π interactions with adjacent residues.
- Cytotoxic Derivatives : Molecular docking of anticancer piperazines () suggests that bulky N4 substituents (e.g., chlorobenzhydryl) enhance interactions with kinase domains or DNA repair enzymes.
Biological Activity
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
Molecular Formula : C20H24N2O2
Molecular Weight : 324.42 g/mol
IUPAC Name : 1-(2-methylbenzyl)-4-(4-nitrobenzyl)piperazine
The compound features a piperazine core substituted with a 2-methylbenzyl group and a 4-nitrobenzyl group, which are critical for its biological activity.
Synthesis Methods
The synthesis of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves several steps:
- Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate benzyl halides.
- Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution on the benzyl moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 21.25 μM .
| Compound | MIC (μM) | Activity |
|---|---|---|
| T4 | ≤21.25 | Antitubercular |
| T5 | ≤21.25 | Antibacterial |
| T6 | ≤21.25 | Antifungal |
Anticancer Activity
Research indicates that nitro-substituted piperazines can inhibit cancer cell proliferation by inducing apoptosis. For example, compounds similar to 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine have been investigated for their ability to modulate signaling pathways involved in cancer progression .
The biological activity of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
- Receptor Modulation : It can interact with cell surface receptors, altering their signaling pathways, which is crucial in both antimicrobial and anticancer activities.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antitubercular Activity Study : A recent investigation evaluated the antitubercular properties of various piperazine derivatives, including those structurally related to 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine. Results indicated that these compounds could serve as potential leads in tuberculosis treatment due to their low MIC values and favorable safety profiles .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines, revealing significant reductions in viability at concentrations correlating with enzyme inhibition and receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
